VXC-486 phosphate disodium
Overview
Description
VXC-486 phosphate disodium: is an orally active and potent phosphate prodrug of SPR719, known for its significant bactericidal activities in vivo. This compound is primarily used in the treatment of tuberculosis and nontuberculosis mycobacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VXC-486 phosphate disodium involves the conversion of SPR719 into its phosphate prodrug form. The reaction conditions typically include the use of solvents like DMSO and adjusting the pH to 3 with HCl to enhance solubility .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is stored at 4°C in sealed containers to prevent moisture absorption .
Chemical Reactions Analysis
Types of Reactions: VXC-486 phosphate disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using common reagents like halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: VXC-486 phosphate disodium is used as a model compound in studying the synthesis and reactivity of phosphate prodrugs .
Biology: In biological research, the compound is used to study its effects on bacterial growth and its potential as an antibacterial agent .
Medicine: Medically, this compound is a promising candidate for the treatment of tuberculosis and nontuberculosis mycobacterial infections. It has shown potent bactericidal activities in vivo, reducing the mycobacterial burden in animal models .
Industry: In the pharmaceutical industry, this compound is used in the development of new antibacterial drugs and formulations .
Mechanism of Action
VXC-486 phosphate disodium exerts its effects by targeting gyrase B, an essential enzyme in bacterial DNA replication. By inhibiting gyrase B, the compound disrupts bacterial DNA synthesis, leading to cell death. This mechanism is particularly effective against drug-resistant strains of Mycobacterium tuberculosis .
Comparison with Similar Compounds
SPR719: The parent compound of VXC-486 phosphate disodium, used in similar applications.
Moxifloxacin: A gyrase A inhibitor used in the treatment of tuberculosis.
Bedaquiline: Another antibacterial agent used in combination with this compound for enhanced efficacy
Uniqueness: this compound is unique due to its potent bactericidal activity and effectiveness against drug-resistant strains of Mycobacterium tuberculosis. Its ability to enhance the efficacy of other antimycobacterial drugs makes it a valuable addition to tuberculosis treatment regimens .
Biological Activity
VXC-486 phosphate disodium is a novel aminobenzimidazole compound with significant potential in treating drug-resistant tuberculosis (TB) and other mycobacterial infections. This compound primarily acts as an inhibitor of DNA gyrase B, a critical enzyme in bacterial DNA replication. The urgency for effective treatments against extensively drug-resistant strains of Mycobacterium tuberculosis has propelled research into VXC-486 and its phosphate prodrug, which demonstrate promising biological activity.
VXC-486 targets the gyrase B enzyme, inhibiting its function and thereby disrupting the bacterial DNA replication process. This mechanism is particularly effective against both drug-sensitive and drug-resistant isolates of M. tuberculosis. The minimum inhibitory concentrations (MICs) for VXC-486 have been reported as follows:
Bacterial Strain | MIC (μg/ml) |
---|---|
M. tuberculosis (sensitive) | 0.03 - 0.30 |
M. tuberculosis (resistant) | 0.08 - 5.48 |
M. abscessus | 0.1 - 2.0 |
M. avium complex | 0.1 - 2.0 |
M. kansasii | 0.1 - 2.0 |
Nocardia spp. | 0.1 - 1.0 |
These values indicate that VXC-486 is effective across a range of mycobacterial species, making it a versatile candidate for further development .
Efficacy in Preclinical Studies
Preclinical studies have demonstrated that VXC-486 significantly reduces mycobacterial burdens in infected mice models, showcasing its bactericidal activity even in low-oxygen environments where dormant bacteria are typically resilient . Notably, the phosphate prodrug of VXC-486 exhibited enhanced potency compared to the parent compound, particularly in vivo, indicating improved bioavailability and efficacy.
Case Study: Combination Therapy
In a relapse infection study involving mice, the phosphate prodrug of VXC-486 was combined with established antimycobacterial drugs such as rifapentine and pyrazinamide, resulting in complete sterilization of M. tuberculosis infections . This finding suggests that VXC-486 could be effectively integrated into combination therapies to combat resistant strains.
Future Directions
The promising results from initial studies warrant further investigation into the pharmacokinetics and pharmacodynamics of this compound. Future research should focus on:
- Clinical Trials : Initiating Phase I clinical trials to assess safety and efficacy in humans.
- Mechanistic Studies : Further elucidating the precise mechanisms by which VXC-486 exerts its antimicrobial effects.
- Combination Strategies : Exploring various combinations with existing TB treatments to enhance efficacy against resistant strains.
Properties
IUPAC Name |
disodium;2-[5-[2-(ethylcarbamoylamino)-6-fluoro-7-[(2R)-oxolan-2-yl]-3H-benzimidazol-5-yl]pyrimidin-2-yl]propan-2-yl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN6O6P.2Na/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32;;/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29);;/q;2*+1/p-2/t14-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOLRSNBVIVVMJ-FMOMHUKBSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN6Na2O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384984-20-6 | |
Record name | VXC-486 phosphate disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384984206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOBREPODACIN DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7H3E9R5E1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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